molecular formula C8H6Cl2O3 B8790482 Methyl 2,3-dichloro-4-hydroxybenzoate CAS No. 219685-78-6

Methyl 2,3-dichloro-4-hydroxybenzoate

Cat. No.: B8790482
CAS No.: 219685-78-6
M. Wt: 221.03 g/mol
InChI Key: JKUMRRWTUNVWJP-UHFFFAOYSA-N
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Description

Methyl 2,3-dichloro-4-hydroxybenzoate is a chlorinated aromatic ester characterized by a hydroxyl group at the para position (C4), methyl ester substitution at the carboxylic acid group, and chlorine atoms at the ortho (C2) and meta (C3) positions.

Properties

CAS No.

219685-78-6

Molecular Formula

C8H6Cl2O3

Molecular Weight

221.03 g/mol

IUPAC Name

methyl 2,3-dichloro-4-hydroxybenzoate

InChI

InChI=1S/C8H6Cl2O3/c1-13-8(12)4-2-3-5(11)7(10)6(4)9/h2-3,11H,1H3

InChI Key

JKUMRRWTUNVWJP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=C(C=C1)O)Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The compound’s structural relatives include:

Ethyl 2,3-Dichloro-4-Methylbenzoate (CAS 1803844-86-1): Features ethyl ester and methyl (C4) groups instead of hydroxyl and methyl ester. The absence of a hydroxyl group reduces polarity, while the ethyl ester increases hydrophobicity compared to methyl esters .

Its lack of chlorine atoms results in lower molecular weight and distinct volatility .

Bardoxolone Methyl: An Nrf2-activating triterpenoid methyl ester with a complex fused-ring system.

Physical and Chemical Properties

A comparative analysis of key properties is summarized below:

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Boiling Point (°C) Solubility Trends
Methyl 2,3-Dichloro-4-Hydroxybenzoate* C₈H₆Cl₂O₃ 237.04 (calculated) -Cl (C2, C3), -OH (C4), -COOCH₃ ~280–310 (est.) Moderate in polar solvents; low in nonpolar
Ethyl 2,3-Dichloro-4-Methylbenzoate C₁₀H₁₀Cl₂O₂ 245.10 -Cl (C2, C3), -CH₃ (C4), -COOCH₂CH₃ ~290–320 (est.) Low in water; high in organic solvents
Methyl Salicylate C₈H₈O₃ 152.15 -OH (C2), -COOCH₃ 222 Miscible in ethanol; low in water

*Estimated values based on substituent effects.

  • Polarity and Solubility : The hydroxyl group in this compound increases polarity compared to Ethyl 2,3-dichloro-4-methylbenzoate, favoring solubility in polar aprotic solvents (e.g., DMSO) .
  • Volatility : Chlorine atoms and ester groups reduce volatility relative to methyl salicylate, as seen in higher estimated boiling points .

Reactivity and Functional Implications

  • Acidity: The hydroxyl group (pKa ~8–10) may deprotonate under basic conditions, forming a phenoxide ion that enhances nucleophilic reactivity.
  • Electrophilic Substitution : Chlorine atoms direct further substitution reactions (e.g., nitration) to specific positions on the aromatic ring.
  • Biological Activity : Chlorinated benzoates are often associated with antimicrobial or pesticidal properties, while hydroxylated variants may interact with biological targets like Nrf2, akin to bardoxolone methyl .

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